![molecular formula C13H18ClN3 B2646262 (1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride CAS No. 1803604-53-6](/img/structure/B2646262.png)
(1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “(1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride”, imidazoles in general can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .Scientific Research Applications
Synthesis and Antifungal Properties Research indicates that derivatives of 1H-imidazol-1-amine, including compounds structurally similar to (1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride, have shown promising antifungal activities. The synthesis of these compounds involved the use of N-[(1,1'-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine as a starting material. These derivatives exhibited both fungal growth inhibition and cellular selectivity, indicating their potential in antifungal applications (Setzu et al., 2002).
Synthesis and Chemical Properties Various synthesis methods and transformations of 1H-imidazole derivatives have been explored. For instance, the synthesis of Schiff and Mannich bases of isatin derivatives involved ethyl imidate hydrochlorides and led to compounds with confirmed structures through IR, 1H- and 13C-NMR data, and elemental analysis (Bekircan & Bektaş, 2008). Similarly, the synthesis of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents involved a series of reactions starting with cyclization and ending with treatments to give primary amines (Starrett et al., 1989).
Analytical Applications The compound PPIA, structurally related to this compound, was used in the determination of amines by high-performance liquid chromatography with fluorescence detection. This method showed good reproducibility and satisfactory results for the determination of aliphatic amines from real wastewater and biological samples, highlighting the potential use of such compounds in analytical chemistry (You et al., 2006).
Corrosion Inhibition Imidazoline derivatives have been investigated for their corrosion inhibition properties. Novel imidazoline derivatives were tested as corrosion inhibitors for mild steel in hydrochloric acid solution. The study involved weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) tests. The results confirmed the efficiency of these compounds as corrosion inhibitors, with one of the chloride-substituted compounds showing particularly promising performance (Zhang et al., 2015).
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-2-(2-methylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-11-4-2-3-5-12(11)6-7-14-10-13-15-8-9-16-13;/h2-5,8-9,14H,6-7,10H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALDMFNIDABZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCNCC2=NC=CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2646182.png)
![N-(1-hydroxybutan-2-yl)-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2646186.png)
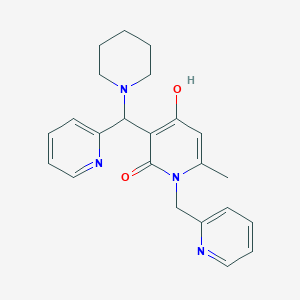
![methyl 2-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2646191.png)
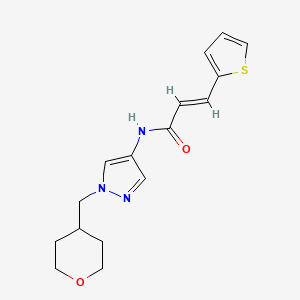
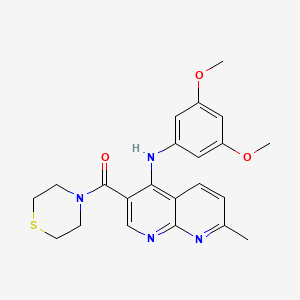
![2-ethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2646195.png)
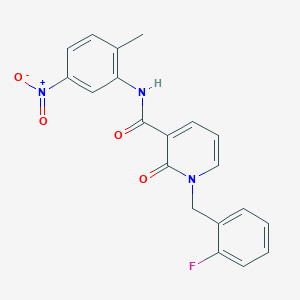
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2646197.png)


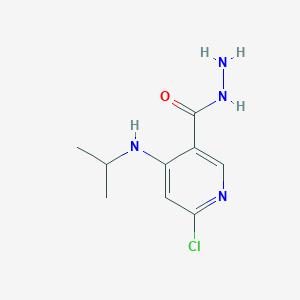
![N-(2-{N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}phenyl)benzamide](/img/structure/B2646202.png)
